molecular formula C15H15F9O6Sm B1594072 Samarium trifluoroacetylacetonate CAS No. 23301-82-8

Samarium trifluoroacetylacetonate

Cat. No.: B1594072
CAS No.: 23301-82-8
M. Wt: 612.6 g/mol
InChI Key: BIPSLHBTJLHETB-UHFFFAOYSA-N
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Description

Samarium trifluoroacetylacetonate is a coordination compound that contains the rare earth element samarium. It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry. The compound is characterized by its molecular formula Sm(CF₃COCHCOCH₃)₃, where samarium is coordinated with trifluoroacetylacetonate ligands.

Scientific Research Applications

Samarium trifluoroacetylacetonate has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of other samarium compounds and as a catalyst in various organic reactions.

    Biology: The compound is studied for its potential use in biological imaging and as a contrast agent in magnetic resonance imaging (MRI).

    Medicine: Research is ongoing into its use in radiopharmaceuticals for cancer treatment, particularly in targeting bone metastases.

    Industry: It is used in the production of luminescent materials and as a dopant in the manufacture of optical fibers and lasers.

Preparation Methods

Synthetic Routes and Reaction Conditions

Samarium trifluoroacetylacetonate can be synthesized through the reaction of samarium nitrate with trifluoroacetylacetone in the presence of a base such as sodium hydroxide. The reaction typically occurs in an aqueous or ethanol solution, and the product is isolated by crystallization. The general reaction is as follows:

Sm(NO3)36H2O+3CF3COCH2COCH3+3NaOHSm(CF3COCHCOCH3)3+3NaNO3+6H2O\text{Sm(NO}_3\text{)}_3 \cdot 6\text{H}_2\text{O} + 3\text{CF}_3\text{COCH}_2\text{COCH}_3 + 3\text{NaOH} \rightarrow \text{Sm(CF}_3\text{COCHCOCH}_3\text{)}_3 + 3\text{NaNO}_3 + 6\text{H}_2\text{O} Sm(NO3​)3​⋅6H2​O+3CF3​COCH2​COCH3​+3NaOH→Sm(CF3​COCHCOCH3​)3​+3NaNO3​+6H2​O

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization and solvent extraction to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Samarium trifluoroacetylacetonate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of higher oxidation state samarium compounds.

    Reduction: It can be reduced to lower oxidation state samarium compounds using reducing agents.

    Substitution: The trifluoroacetylacetonate ligands can be substituted with other ligands in the presence of suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Ligand substitution reactions often involve the use of coordinating solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

    Oxidation: Higher oxidation state samarium oxides.

    Reduction: Lower oxidation state samarium complexes.

    Substitution: New coordination compounds with different ligands.

Mechanism of Action

The mechanism of action of samarium trifluoroacetylacetonate involves its ability to coordinate with various ligands and participate in electron transfer reactions. The compound’s effects are mediated through its interaction with molecular targets such as enzymes and receptors. In radiopharmaceutical applications, the samarium ion targets areas of high bone turnover, where it emits radiation to relieve pain from bone metastases.

Comparison with Similar Compounds

Samarium trifluoroacetylacetonate can be compared with other similar compounds such as:

    Samarium iodide (SmI₂): Known for its use in single-electron transfer reductions.

    Samarium hexafluoroacetylacetonate: Similar in structure but with different ligand properties.

    Europium and terbium trifluoroacetylacetonates: These compounds have similar coordination environments but different luminescent properties.

Uniqueness

This compound is unique due to its specific coordination chemistry and the ability to form stable complexes with trifluoroacetylacetonate ligands. This stability and its luminescent properties make it particularly valuable in optoelectronic applications and scientific research.

List of Similar Compounds

  • Samarium iodide (SmI₂)
  • Samarium hexafluoroacetylacetonate
  • Europium trifluoroacetylacetonate
  • Terbium trifluoroacetylacetonate

Properties

IUPAC Name

samarium;(Z)-1,1,1-trifluoro-4-hydroxypent-3-en-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C5H5F3O2.Sm/c3*1-3(9)2-4(10)5(6,7)8;/h3*2,9H,1H3;/b3*3-2-;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTYHITGCKAOKLV-IQMQLBNYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)C(F)(F)F)O.CC(=CC(=O)C(F)(F)F)O.CC(=CC(=O)C(F)(F)F)O.[Sm]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C/C(=O)C(F)(F)F)/O.C/C(=C/C(=O)C(F)(F)F)/O.C/C(=C/C(=O)C(F)(F)F)/O.[Sm]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F9O6Sm
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

612.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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